Journal Name:eScience
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eScience ( IF 0 ) Pub Date: 2021-03-26 , DOI:
10.1146/annurev-food-061920-123242
In this article, the application of nanocelluloses, especially cellulose nanofibrils and cellulose nanocrystals, as functional ingredients in foods is reviewed. These ingredients offer a sustainable and economic source of natural plant-based nanoparticles. Nanocelluloses are particularly suitable for altering the physicochemical, sensory, and nutritional properties of foods because of their ability to create novel structures. For instance, they can adsorb to air–water or oil–water interfaces and stabilize foams or emulsions, self-assemble in aqueous solutions to form gel networks, and act as fillers or fat replacers. The functionality of nanocelluloses can be extended by chemical functionalization of their surfaces or by using them in combination with other natural food ingredients, such as biosurfactants or biopolymers. As a result, it is possible to create stimuli-responsive, tailorable, and/or active functional biomaterials suitable for a range of foodapplications. In this article, we describe the chemistry, structure, and physicochemical properties of cellulose as well as their relevance for the application of nanocelluloses as functional ingredients in foods. Special emphasis is given to their use as particle stabilizers in Pickering emulsions, but we also discuss their potential application for creating innovative biomaterials with novel functional attributes, such as edible films and packaging. Finally, some of the challenges associated with using nanocelluloses in foods are critically evaluated, including their potential safety and consumer acceptance.
eScience ( IF 0 ) Pub Date: 2021-03-26 , DOI:
10.1146/annurev-food-062420-124437
This review provides an assessment of hormesis, a highly conserved evolutionary dose-response adaptive strategy that leads to the development of acquired resilience within well-defined temporal windows. The hormetic-based acquired resilience has a central role in affecting healthy aging, slowing the onset and progression of numerous neurodegenerative and other age-related diseases, and reducing risks and damage due to heart attacks, stroke, and other serious conditions of public health and medical importance. The review provides the historical foundations of hormesis, its dose-response features, its capacity for generalization across biological models and endpoints measured, and its mechanistic foundations. The review also provides a focus on the adaptive features of hormesis, i.e., its capacity to upregulate acquired resilience and how this can be mediated by numerous plant-derived extracts, such as curcumin, ginseng, Ginkgo biloba, resveratrol, and green tea, that induce a broad spectrum of chemopreventive effects via hormesis.
eScience ( IF 0 ) Pub Date: 2023-03-27 , DOI:
10.1146/annurev-food-060721-024052
With the rising problems of food shortages, energy costs, and raw materials, the food industry must reduce its environmental impact. We present an overview of more resource-efficient processes to produce food ingredients, describing their environmental impact and the functional properties obtained. Extensive wet processing yields high purities but also has the highest environmental impact, mainly due to heating for protein precipitation and dehydration. Milder wet alternatives exclude, for example, low pH–driven separation and are based on salt precipitation or water only. Drying steps are omitted during dry fractionation using air classification or electrostatic separation. Benefits of milder methods are enhanced functional properties. Therefore, fractionation and formulation should be focused on the desired functionality instead of purity. Environmental impact is also strongly reduced by milder refining. Antinutritional factors and off-flavors remain challenges in more mildly produced ingredients. The benefits of less refining motivate the increasing trend toward mildly refined ingredients.
eScience ( IF 0 ) Pub Date: 2022-01-06 , DOI:
10.1146/annurev-food-100121-050244
The gastrointestinal tract, or gut, microbiota is a microbial community containing a variety of microorganisms colonizing throughout the gut that plays a crucial role in animal health, growth performance, and welfare. The gut microbiota is closely associated with the quality and microbiological safety of foods and food products originating from animals. The gut microbiota of the host can be modulated and enhanced in ways that improve the quality and safety of foods of animal origin. Probiotics—also known as direct-fed microbials—competitive exclusion cultures, prebiotics, and synbiotics have been utilized to achieve this goal. Reducing foodborne pathogen colonization in the gut prior to slaughter and enhancing the chemical, nutritional, or sensory characteristics of foods (e.g., meat, milk, and eggs) are two of many positive outcomes derived from the use of these competitive enhancement–based treatments in food-producing animals.
eScience ( IF 0 ) Pub Date: 2023-03-27 , DOI:
10.1146/annurev-food-060721-025531
Indole-3-carbinol (I3C) is a bioactive phytochemical abundant in cruciferous vegetables. One of its main in vivo metabolites is 3,3′-diindolylmethane (DIM), formed by the condensation of two molecules of I3C. Both I3C and DIM alter multiple signaling pathways and related molecules controlling diverse cellular events, including oxidation, inflammation, proliferation, differentiation, apoptosis, angiogenesis, and immunity. There is a growing body of evidence from both in vitro and in vivo models that these compounds possess strong potential to prevent several forms of chronic disease such as inflammation, obesity, diabetes, cardiovascular disease, cancer, hypertension, neurodegenerative diseases, and osteoporosis. This article reviews current knowledge of the occurrence of I3C in nature and foods, along with the beneficial effects of I3C and DIM concerning prevention and treatment of human chronic diseases, focusing on preclinical studies and their mechanisms of action at cellular and molecular levels.
eScience ( IF 0 ) Pub Date: 2021-03-26 , DOI:
10.1146/annurev-food-071720-024112
Food safety continues to threaten public health. Machine learning holds potential in leveraging large, emerging data sets to improve the safety of the food supply and mitigate the impact of food safety incidents. Foodborne pathogen genomes and novel data streams, including text, transactional, and trade data, have seen emerging applications enabled by a machine learning approach, such as prediction of antibiotic resistance, source attribution of pathogens, and foodborne outbreak detection and risk assessment. In this article, we provide a gentle introduction to machine learning in the context of food safety and an overview of recent developments and applications. With many of these applications still in their nascence, general and domain-specific pitfalls and challenges associated with machine learning have begun to be recognized and addressed, which are critical to prospective use and future deployment of large data sets and their associated machine learning models for food safety applications.
eScience ( IF 0 ) Pub Date: 2023-03-27 , DOI:
10.1146/annurev-food-060721-014650
Bovine colostrum harbors a diverse array of bioactive components suitable for the development of functional foods, nutraceuticals, and pharmaceuticals with veterinary and human health applications. Bovine colostrum has a strong safety profile with applications across all age groups for health promotion and the amelioration of a variety of disease states. Increased worldwide milk production and novel processing technologies have resulted in substantial growth of the market for colostrum-based products. This review provides a synopsis of the bioactive components in bovine colostrum, the processing techniques used to produce high-value colostrum-based products, and recent studies utilizing bovine colostrum for veterinary and human health.
eScience ( IF 0 ) Pub Date: 2022-03-25 , DOI:
10.1146/annurev-food-052720-011545
Life expectancy has dramatically increased over the past 200 years, but modern life factors such as environmental exposure, antibiotic overuse, C-section deliveries, limited breast-feeding, and diets poor in fibers and microbes could be associated with the rise of noncommunicable diseases such as overweight, obesity, diabetes, food allergies, and colorectal cancer as well as other conditions such as mental disorders. Microbial interventions that range from transplanting a whole undefined microbial community from a healthy gut to an ill one, e.g., so-called fecal microbiota transplantation or vaginal seeding, to the administration of selected well-characterized microbes, either live (probiotics) or not (postbiotics), with efficacy demonstrated in clinical trials, may be effective tools to treat or prevent acute and chronic diseases that humans still face, enhancing the quality of life.
eScience ( IF 0 ) Pub Date: 2023-01-10 , DOI:
10.1146/annurev-food-060721-022222
Structural bioinformatics analyzes protein structural models with the goal of uncovering molecular drivers of food functionality. This field aims to develop tools that can rapidly extract relevant information from protein databases as well as organize this information for researchers interested in studying protein functionality. Food bioinformaticians take advantage of millions of protein amino acid sequences and structures contained within these databases, extracting features such as surface hydrophobicity that are then used to model functionality, including solubility, thermostability, and emulsification. This work is aided by a protein structure–function relationship framework, in which bioinformatic properties are linked to physicochemical experimentation. Strong bioinformatic correlations exist for protein secondary structure, electrostatic potential, and surface hydrophobicity. Modeling changes in protein structures through molecular mechanics is an increasingly accessible field that will continue to propel food science research.
eScience ( IF 0 ) Pub Date: 2023-01-06 , DOI:
10.1146/annurev-food-060721-024902
Ferritins represent a class of iron storage proteins with detoxification functions. The importance of these proteins is reflected by their wide distribution throughout the animal and plant kingdoms. Ferritin has two forms: holo and apo. Holo ferritin can act as an efficient and safe factor for iron supplementation, whereas apo ferritin is able to serve as a promising delivery nanovehicle for nutrients and bioactive compounds. So far, the dual functions of ferritins from animal and plant sources have been extensively studied in several fields, such as food, nutrition, medicine, and materials. This review outlines the structure of animal and plant ferritin, the iron supplementation function of holo ferritin, and the delivery function of apo ferritin. Recent advances in iron supplementation and nutrient encapsulation and delivery are highlighted. Finally, the current challenges and future developments for multifunctional applications of ferritins are discussed.
Supplementary Information
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